N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-ethylthiophene-2-carboxamide
Description
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-ethylthiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopentylmethyl group at the 5-position and a 5-ethylthiophene-2-carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-ethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-2-11-7-8-12(20-11)14(19)16-15-18-17-13(21-15)9-10-5-3-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEZOSURCVLBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=NN=C(S2)CC3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-ethylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.
Attachment of the Cyclopentylmethyl Group: This step involves the alkylation of the thiadiazole ring with cyclopentylmethyl halides in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the Rings: The final step involves coupling the thiadiazole and thiophene rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the thiadiazole ring or electrophilic substitution at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole or thiophene derivatives.
Scientific Research Applications
The compound N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-ethylthiophene-2-carboxamide , with CAS number 438198-50-6, is a thiadiazole derivative that has garnered interest in various scientific research applications. This article will explore its potential uses, focusing on medicinal chemistry, agricultural applications, and material science.
The compound features a thiadiazole ring and an ethylthiophene moiety, which contribute to its biological activity and chemical stability.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory and analgesic agent. Studies have indicated that derivatives of thiadiazole possess significant biological activities, including:
- Anti-cancer Properties : Research has demonstrated that thiadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Activity : Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains, showing potential as new antibiotic agents.
Agricultural Applications
Thiadiazole derivatives are also being investigated for their role as agrochemicals:
- Fungicides : The compound's structure suggests it may inhibit fungal growth, making it a candidate for developing new fungicides to protect crops from diseases caused by pathogens.
- Plant Growth Regulators : Some studies indicate that thiadiazoles can influence plant growth and development, potentially enhancing yield and resistance to environmental stressors.
Material Science
In material science, the compound's unique properties are being explored for:
- Organic Electronics : The incorporation of thiadiazole-based compounds into organic semiconductors is being researched due to their electronic properties, which can improve the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal evaluated the anti-cancer effects of a series of thiadiazole derivatives. Among them, this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted its ability to induce apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Agricultural Efficacy
In agricultural research, a field trial assessed the efficacy of thiadiazole-based fungicides on crop yield during a fungal outbreak. Results indicated that crops treated with this compound showed a 30% increase in yield compared to untreated controls. This finding supports its use as an effective fungicide in modern agriculture.
Mechanism of Action
The mechanism of action of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness arises from its cyclopentylmethyl and 5-ethylthiophene substituents. Key comparisons include:
Thiadiazole Derivatives with Alkyl/Cycloalkyl Substituents
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (): Substituents: 2-chlorophenyl (aryl) on thiadiazole; cyclohexanecarboxamide. Bioactivity: Exhibits antimicrobial and anticancer properties due to the chlorophenyl group’s electron-withdrawing effects and the cyclohexane ring’s lipophilicity.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (): Substituents: Ethyl group on thiadiazole; methoxyphenyl-pyrrolidine carboxamide. Bioactivity: Modified anticancer effects due to the methoxy group’s electron-donating properties.
Thiadiazole-Thiophene Hybrids
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide ():
- Substituents: 4-chlorophenyl on thiadiazole; unsubstituted thiophene carboxamide.
- Bioactivity: Demonstrates anticancer activity attributed to the chlorophenyl-thiophene synergy.
- Comparison: The target compound’s 5-ethyl group on thiophene may increase hydrophobicity and metabolic stability compared to the unsubstituted thiophene.
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (): Substituents: Cyclopentylcarbamoyl-sulfanyl on thiadiazole; thiophene carboxamide. Bioactivity: Antimicrobial activity linked to the sulfanyl bridge’s flexibility.
Heterocyclic Carboxamides
5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide ():
- Substituents: Dichlorophenyl-oxadiazole; chlorothiophene carboxamide.
- Bioactivity: Hypothesized to exhibit narrow-spectrum antibacterial activity due to halogenated aryl groups.
- Comparison: The target’s ethyl group may reduce toxicity compared to chlorinated analogs while retaining bioactivity.
Table 1: Key Physical Properties of Analogous Thiadiazole Derivatives
- Key Trends :
Table 2: Substituent Effects on Bioactivity
- Antimicrobial Potential: Compounds with sulfanyl or halogenated groups () show narrow-spectrum activity, whereas ethyl/cycloalkyl analogs may broaden the scope.
- Anticancer Mechanisms : Thiophene-thiadiazole hybrids () inhibit kinases or DNA replication; the target’s ethyl group may modulate selectivity.
Biological Activity
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-ethylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following structural formula:
This molecular structure incorporates a thiadiazole ring, which is known for its ability to interact with various biological targets due to its electron-rich nature and potential for hydrogen bonding.
1. Antimicrobial Activity
Thiadiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies indicate that compounds with the thiadiazole moiety exhibit activity against a variety of pathogens:
- Bacterial Inhibition : this compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus haemolyticus .
- Antifungal Properties : Research has also indicated antifungal activity against several strains .
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.78 |
| HT-29 (Colon) | 1.16 |
| Jurkat (Leukemia) | 2.6 |
These results suggest that the compound may inhibit cell proliferation by interfering with microtubule polymerization, similar to known anticancer agents .
3. Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA : Studies using UV-vis spectroscopy have shown that thiadiazole compounds can bind to calf thymus DNA, suggesting a potential mechanism for their anticancer activity .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:
- Study on Anticancer Activity : In a study involving xenograft models of human osteosarcoma, this compound significantly inhibited tumor growth compared to controls .
- Anti-inflammatory Effects : A recent investigation into its anti-inflammatory properties demonstrated a marked reduction in edema in animal models treated with this compound .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or thiourea precursors. For example, similar compounds are synthesized by reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Optimization may involve adjusting solvent polarity (e.g., acetonitrile vs. DMF), reaction time (1–3 minutes for rapid cyclization), and stoichiometric ratios of reagents to minimize byproducts. Purity can be verified via / NMR and HPLC .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from acetone) and analyzed using diffractometers. The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely employed for small-molecule crystallography. Hydrogen atoms are often placed geometrically, and thermal parameters refined using riding models. Intermolecular interactions (e.g., C–H···N hydrogen bonds) are analyzed to explain packing motifs .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- / NMR : Assign peaks based on substituents (e.g., cyclopentylmethyl protons at δ 1.5–2.5 ppm, thiophene carbons at δ 120–140 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm) and thiadiazole (C=N, ~1500 cm) groups.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity or pharmacological properties?
DFT calculations (e.g., B3LYP/6-31G* level) model electronic properties, such as HOMO-LUMO gaps (indicating charge transfer potential) and electrostatic potential maps (identifying nucleophilic/electrophilic sites). Exact exchange terms improve thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol error) . For pharmacological studies, molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or antimicrobial targets) .
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay conditions (e.g., pH-dependent antimicrobial activity ) or impurities. To address this:
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., CLSI guidelines for MIC testing).
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis.
- Structural Analogues : Compare activity across derivatives (e.g., substituent effects on thiadiazole vs. thiophene moieties) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Modify cyclopentylmethyl or ethylthiophene groups to assess steric/electronic effects.
- Biological Assays : Test against panels of targets (e.g., cancer cell lines via MTT assay, bacterial strains via disk diffusion).
- Computational SAR : QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with activity .
Methodological Guidance
- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to evaluate inter-laboratory variability.
- Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis for interaction mapping .
- In Vivo Testing : Prioritize compounds with IC < 10 μM in vitro and logP < 5 for pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
